O-Methylisourea hydrochloride

Vue d'ensemble

Description

O-Methylisourea hydrochloride is a chemical compound with the molecular formula C2H7ClN2O and a molecular weight of 110.54 g/mol . It is known for its use as an organic intermediate in various chemical reactions and industrial applications . The compound is also referred to by other names such as methyl carbamimidate hydrochloride and 2-methylpseudourea hydrochloride .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: O-Methylisourea hydrochloride can be synthesized through several methods. One notable approach involves the reaction of urea with dimethyl sulfate as a methylating agent in a microwave-assisted reaction, which allows for efficient synthesis at lower temperatures (45-70°C), enhancing product purity and yield to approximately 80% . Another method involves the use of dimethyl carbonate as a non-toxic methylation reagent, yielding O-methylisourea with a high purity of over 96% and a methylation reaction yield exceeding 95% . Additionally, O-methyl-N-nitroisourea can be synthesized as a precursor, which is then converted into O-methylisourea through a two-step process involving nitration .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting cyanamide with methanol in the presence of anhydrous hydrogen chloride. The reaction is maintained at room temperature with external ice-cooling, and the resulting clear liquid is set aside for several days before the methanol is removed by distillation under reduced pressure .

Analyse Des Réactions Chimiques

Types of Reactions: O-Methylisourea hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions include various isourea derivatives and other organic compounds that are useful in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Synthesis Applications

2.1 Preparation of Guanidine Derivatives

One of the prominent applications of O-Methylisourea hydrochloride is in the synthesis of guanidine derivatives. It reacts with primary amines to convert them into guanidine groups, enhancing their biological activity. For example, lysine-containing copolymers can be functionalized with guanidine through the reaction with O-Methylisourea, resulting in homoarginine-based copolymers that exhibit improved transfection efficiency for gene delivery systems .

2.2 Synthesis of Dihydropyrimidinones

This compound has also been utilized in the synthesis of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and thiones. A study demonstrated an efficient synthetic method involving cyclocondensation reactions that yielded high quantities of these compounds, which are valuable in medicinal chemistry due to their antiproliferative properties against human promyelocytic leukemia cell lines .

Biochemical Applications

3.1 Modification of Amino Groups

In biochemical research, this compound is employed to modify amino groups in proteins and peptides. A notable study involved modifying nerve growth factor (NGF) to assess its gushing activity when added to beer, demonstrating the compound's utility in protein engineering .

3.2 Gene Delivery Systems

Research has shown that copolymers modified with guanidine through O-Methylisourea exhibit enhanced gene delivery capabilities compared to unmodified counterparts. These materials can incorporate targeting ligands or endosomal release sequences to improve transfection efficiency significantly .

Data Tables

Case Study 1: Guanidinylation of Copolymers

A study detailed the process where lysine-containing copolymers were treated with this compound to create homoarginine-based copolymers. The resulting materials showed significantly higher transfection efficiencies, indicating that O-Methylisourea can effectively enhance the properties of biomaterials used in gene therapy .

Case Study 2: Antiproliferative Effects

In another investigation, the synthesis of novel dihydropyrimidinones from O-Methylisourea was linked to their antiproliferative effects on cancer cell lines. The study highlighted how structural modifications facilitated by this compound could lead to new therapeutic agents for cancer treatment .

Mécanisme D'action

The mechanism of action of O-Methylisourea hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a methylating agent, transferring its methyl group to various substrates. This methylation process can alter the activity of enzymes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

O-Methylisourea hemisulfate salt: This compound has a similar structure but contains a sulfate group instead of a chloride group.

O-Methylisourea-13C hydrochloride: This isotopically labeled compound is used in research to trace the metabolic pathways of O-Methylisourea.

Uniqueness: O-Methylisourea hydrochloride is unique due to its high reactivity and versatility as a methylating agent. Its ability to participate in a wide range of chemical reactions makes it valuable in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry .

Activité Biologique

O-Methylisourea hydrochloride (OMIU) is a compound belonging to the class of isoureas, which are characterized by the presence of the isourea functional group. This compound has garnered attention in biochemical research due to its unique interactions with amino acids, particularly lysine, and its implications in various biological processes.

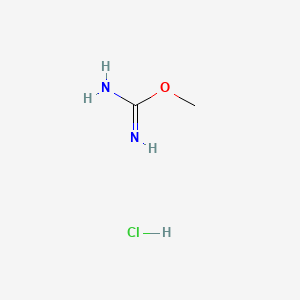

- Chemical Formula : C₂H₆N₂O

- Molecular Weight : 74.083 g/mol

- IUPAC Name : Methoxymethanimidamide

- CAS Registry Number : Not available

- Structure : O-Methylisourea can be represented by the following SMILES notation:

COC(N)=N.

O-Methylisourea exhibits specificity for the ε-amino group of lysine residues in proteins. This interaction is crucial for understanding its role in protein modification and analysis:

- Reactivity with Lysine : OMIU can react with the α-amino group of lysine, which is essential for assessing reactive lysine content in various biological samples. Studies have shown that when crystalline l-lysine is incubated with OMIU, it results in low recoveries of homoarginine, indicating that OMIU modifies lysine during this process .

Biological Implications

The biological activity of O-Methylisourea is primarily linked to its ability to modify proteins and influence metabolic pathways. Its role as a reagent in biochemical assays has been explored extensively:

- Protein Analysis : OMIU's reaction with lysine residues allows for the quantification of reactive lysine in food and feed samples. This is particularly important in animal nutrition, where accurate lysine assessment can impact dietary formulations .

- Impacts on Digestibility : Research indicates that OMIU may affect the digestibility of amino acids in animal feeds. For example, the average free lysine content in ileal digesta from pigs was found to be significantly lower than expected due to reactions with OMIU, suggesting that its presence could lead to underestimations of available lysine .

Case Studies

- Study on Lysine Reactivity :

- Impact on Animal Nutrition :

Data Summary

The following table summarizes key findings regarding the biological activity and implications of this compound:

Propriétés

IUPAC Name |

methyl carbamimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDVUWOLBJRUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2440-60-0 (Parent) | |

| Record name | 2-Methylpseudourea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8074732 | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-33-9 | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpseudourea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylisourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methylisourea hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PG24VHQ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main use of O-Methylisourea hydrochloride in organic synthesis?

A1: this compound is a versatile reagent for synthesizing heterocycles, particularly pyrimidines. It can react with β-diketones under different conditions to yield a variety of substituted pyrimidines. [, ]

Q2: Can this compound be used to synthesize other heterocycles besides pyrimidines?

A3: Yes, while the provided research focuses on pyrimidine synthesis, this compound can be used to create other heterocycles. For instance, it reacts with polyallylamine hydrochloride to produce a polymer containing biguanido groups. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.